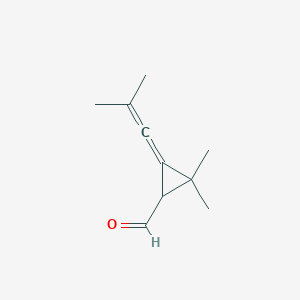
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde, with the CAS number 1824583-65-4 and molecular formula C10H14O, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various biological effects, including antimicrobial and cytotoxic activities.
Molecular Structure
The molecular structure of this compound can be represented by the following:
- Molecular Weight : 150.22 g/mol
- InChI Key : OUAMUELODXIZLI-UHFFFAOYSA-N
- Canonical SMILES : CC(=C=C1C(C1(C)C)C=O)C
These structural attributes are critical for understanding the compound's reactivity and interaction with biological systems.
Antimicrobial Properties
Research has indicated that compounds containing a gem-dimethylcyclopropane unit exhibit significant antimicrobial activities. A study focusing on natural sesquiterpenoids, which include similar structural motifs, highlighted their effectiveness against various microbial strains. The presence of the cyclopropane ring appears to enhance the bioactivity of these compounds, making them valuable in the development of new antimicrobial agents .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several studies. For instance, sesquiterpenoids with similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in tumor cells, making such compounds candidates for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities associated with cyclopropane derivatives:
| Study Reference | Findings |
|---|---|
| Yamaguchi et al. (1997) | Investigated ring expansion reactions leading to biologically active compounds. |
| Gholami & Izadyar (2004) | Explored retro-cheletropic reactions related to cyclopropane derivatives and their kinetics. |
| Feng et al. (2006) | Focused on chemoenzymatic synthesis of cyclopropanes and their potential applications in drug development. |
| Gustafsson & Sterner (1995) | Highlighted the mutagenic properties of cyclopropane-based sesquiterpenes, linking structure to biological activity. |
These studies collectively suggest that this compound could possess valuable biological properties that warrant further exploration.
Safety and Toxicology
The compound is classified under GHS02 and GHS07 pictograms, indicating flammability and potential skin/eye irritation risks. Safety data sheets recommend handling precautions to mitigate exposure risks during research applications.
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models.
- Synthetic Modifications : Exploring structural modifications to enhance bioactivity and reduce toxicity.
特性
InChI |
InChI=1S/C10H14O/c1-7(2)5-8-9(6-11)10(8,3)4/h6,9H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAMUELODXIZLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C1C(C1(C)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













